An In-depth Technical Guide to the Chemical Properties of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one
An In-depth Technical Guide to the Chemical Properties of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one
For researchers, scientists, and professionals in drug development, understanding the nuanced chemical properties of novel heterocyclic compounds is paramount. This guide provides a detailed exploration of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one, a molecule of significant interest due to its unique combination of a pyridazinone core, a bromine atom, and a trifluoromethyl group. While direct experimental data on this specific molecule is limited, this document synthesizes information from structurally related compounds to offer predictive insights into its synthesis, reactivity, and potential applications.
Molecular Structure and Physicochemical Properties
The foundational step in characterizing any molecule is to understand its structure and predict its physical and chemical attributes. The structure of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one combines a six-membered aromatic pyridazinone ring with a bromine atom at position 5 and a trifluoromethyl group at position 3. The presence of the electron-withdrawing trifluoromethyl group and the halogen atom significantly influences the electron distribution within the pyridazinone ring, thereby dictating its reactivity and potential biological activity.
Table 1: Predicted Physicochemical Properties of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one
| Property | Predicted Value | Rationale based on Analogous Structures |
| Molecular Formula | C₅H₂BrF₃N₂O | Based on the chemical structure. |
| Molecular Weight | 258.98 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Similar brominated and trifluoromethylated heterocycles are typically solids at room temperature. |
| pKa | ~7-8 | The pyridazinone ring exhibits weak acidity due to the N-H proton. The electron-withdrawing CF₃ group would likely lower the pKa compared to unsubstituted pyridazinones. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | The polar pyridazinone core suggests some water solubility, but the hydrophobic bromine and trifluoromethyl groups would limit it. |
| LogP | ~1.5 - 2.5 | The presence of a halogen and a trifluoromethyl group generally increases lipophilicity. |
Synthesis and Reactivity
A plausible synthetic strategy for 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one can be devised by examining established methods for the synthesis of related pyridazinone and trifluoromethylated heterocyclic compounds.
Proposed Synthetic Pathway
A likely synthetic route would involve the cyclization of a suitable precursor containing the trifluoromethyl group, followed by bromination.
Caption: Proposed two-step synthesis of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 3-(Trifluoromethyl)-1H-pyridazin-6-one
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To a solution of a suitable 3,3,3-trifluoropropanoic acid derivative (1 equivalent) in a high-boiling point solvent such as acetic acid, add hydrazine hydrate (1.1 equivalents).
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Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-(trifluoromethyl)-1H-pyridazin-6-one.
Step 2: Synthesis of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one
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Dissolve 3-(trifluoromethyl)-1H-pyridazin-6-one (1 equivalent) in a suitable solvent like acetic acid or chloroform.
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Add a brominating agent such as N-bromosuccinimide (NBS) (1.1 equivalents) or a solution of bromine in acetic acid dropwise at room temperature.
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Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
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Remove the solvent under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the final product.
Chemical Reactivity
The reactivity of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one is governed by the interplay of its functional groups.
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Pyridazinone Ring: The ring can undergo N-alkylation or N-acylation at the N1 position. The electron-deficient nature of the ring, enhanced by the trifluoromethyl group, makes it susceptible to nucleophilic aromatic substitution, particularly at the bromine-substituted carbon.
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Bromine Atom: The bromine at the C5 position is a good leaving group, making it a prime site for nucleophilic substitution reactions. This allows for the introduction of various functional groups, such as amines, thiols, and alkoxides. It can also participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds.
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Trifluoromethyl Group: The CF₃ group is generally stable and unreactive under most conditions. However, its strong electron-withdrawing nature activates the pyridazinone ring towards nucleophilic attack.
Caption: Key reactive sites of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one.
Spectroscopic Analysis
Predictive spectroscopic data is crucial for the identification and characterization of the target molecule.
Table 2: Predicted Spectroscopic Data for 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one
| Technique | Predicted Chemical Shifts (δ) / Signals | Rationale based on Analogous Structures |
| ¹H NMR | Singlet at ~7.5-8.0 ppm (H at C4) | The proton at C4 would appear as a singlet and be deshielded due to the adjacent bromine and the overall electron-deficient ring. |
| Broad singlet at ~12-13 ppm (N-H) | The N-H proton of the pyridazinone ring is typically observed as a broad signal at a downfield chemical shift. | |
| ¹³C NMR | ~160 ppm (C=O) | The carbonyl carbon of the pyridazinone ring. |
| ~140-150 ppm (C3-CF₃) | The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling. | |
| ~120-130 ppm (CF₃) | The carbon of the trifluoromethyl group would appear as a quartet with a large coupling constant. | |
| ~110-120 ppm (C5-Br) | The carbon bearing the bromine atom. | |
| ~130-140 ppm (C4) | The protonated carbon of the ring. | |
| ¹⁹F NMR | Singlet at ~ -60 to -70 ppm | The three equivalent fluorine atoms of the trifluoromethyl group would appear as a singlet. |
Potential Applications in Drug Discovery
The structural motifs present in 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one are found in numerous biologically active compounds. This suggests a strong potential for this molecule and its derivatives in drug discovery and development.
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Antibacterial and Antifungal Agents: Pyridazinone derivatives have been reported to exhibit significant antimicrobial activities.[1][2] The presence of a halogen and a trifluoromethyl group can enhance lipophilicity and cell membrane permeability, potentially improving antimicrobial potency.
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Anti-inflammatory and Analgesic Activity: The pyridazinone scaffold is a well-known pharmacophore in compounds with anti-inflammatory and analgesic properties.[3]
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Anticancer Agents: Many heterocyclic compounds containing trifluoromethyl groups are being investigated for their anticancer properties.[1] The CF₃ group can enhance binding to target proteins and improve metabolic stability.
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Cardiovascular Agents: Certain pyridazinone derivatives have shown utility as cardiotonic and antihypertensive agents.[2]
The bromine atom at the C5 position serves as a versatile handle for medicinal chemists to perform structural modifications and explore structure-activity relationships (SAR). Through reactions like Suzuki coupling, a wide array of substituents can be introduced to optimize the biological activity and pharmacokinetic properties of the lead compound.
Conclusion
5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one represents a promising scaffold for the development of novel therapeutic agents. While this guide provides a predictive overview of its chemical properties based on structurally related compounds, further experimental validation is essential. The synthetic accessibility and the potential for diverse chemical modifications make this molecule an attractive target for further investigation in the fields of medicinal chemistry and drug discovery.
References
-
PubChem. 5-Bromo-3-(trifluoromethyl)pyridin-2-amine. National Center for Biotechnology Information. [Link]
-
PubChem. 5-Bromo-6-phenylpyridazin-3(2H)-one. National Center for Biotechnology Information. [Link]
-
MDPI. 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. [Link]
-
Bentham Science. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
PMC. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. Reaction of Bromoenones with Amidines: A Simple Catalyst-Free Approach to Trifluoromethylated Pyrimidines. [Link]
-
The Royal Society of Chemistry. NMR Spectra of Products. [Link]
-
ResearchGate. Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. [Link]
-
Semantic Scholar. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. [Link]
-
ResearchGate. 297-310 Review Article Pyridazin-3(2H)-ones: Synthesis, reactiv. [Link]
-
Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]
-
Pharmaffiliates. 5-Bromo-6-(trifluoromethyl)-1H-indole. [Link]
-
LC-SPE/NMR. Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. [Link]
-
CONICET. Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. [Link]
-
SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]
-
Scholars Research Library. Various Chemical and Biological Activities of Pyridazinone Derivatives. [Link]
-
PubChemLite. 5-bromo-2-hydroxy-3-(trifluoromethyl)pyridine (C6H3BrF3NO). [Link]
-
PubChemLite. 5-bromo-3-fluoro-2-(trifluoromethyl)pyridine. [Link]
